Cas no 2094207-46-0 (6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide)
![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2094207-46-0x500.png)
6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- Z2453050859
- EN300-26604589
- 2094207-46-0
- AKOS033915583
- 6-fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-3-carboxamide
- 6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide
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- インチ: 1S/C16H16FN3O2S/c17-15-8-3-12(11-18-15)16(21)19-13-4-6-14(7-5-13)20-23(22)9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H,19,21)
- InChIKey: UKFHHDUZOAQDRI-UHFFFAOYSA-N
- SMILES: S1(CCCC1)(=NC1C=CC(=CC=1)NC(C1C=NC(=CC=1)F)=O)=O
計算された属性
- 精确分子量: 333.09472610g/mol
- 同位素质量: 333.09472610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 527
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 79.8Ų
6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604589-0.05g |
6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide |
2094207-46-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamideに関する追加情報
Comprehensive Overview of 6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide (CAS No. 2094207-46-0)
In the realm of pharmaceutical and agrochemical research, 6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide (CAS No. 2094207-46-0) has emerged as a compound of significant interest. This molecule, characterized by its unique sulfoximine and pyridine-carboxamide moieties, exhibits potential applications in drug discovery and material science. Researchers are increasingly exploring its structure-activity relationship (SAR) to unlock novel therapeutic pathways, particularly in targeting kinase inhibitors and anti-inflammatory agents.
The compound’s CAS No. 2094207-46-0 is frequently searched in academic databases and patent filings, reflecting its growing relevance. Its fluoro-substituted pyridine core is a hotspot for modifications, as fluorination often enhances bioavailability and metabolic stability. Recent studies highlight its role in cancer research, where derivatives of this scaffold show promise in apoptosis induction and signal transduction inhibition. Additionally, its thiolane-1-one fragment contributes to its unique electronic properties, making it a candidate for organic electronics.
From an industrial perspective, 6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide is synthesized via multistep organic reactions, including Buchwald-Hartwig coupling and sulfoximine formation. These methods are optimized for scalability, addressing the demand for high-purity intermediates in preclinical development. Environmental considerations are also paramount, with green chemistry principles being applied to reduce waste and improve atom economy.
User queries often revolve around the compound’s solubility, stability under physiological conditions, and synthetic protocols. For instance, its logP value and hydrogen bonding capacity are critical for drug formulation. Computational tools like molecular docking and QSAR modeling are employed to predict its interactions with biological targets, aligning with the trend of AI-driven drug design. Such approaches reduce experimental costs and accelerate hit-to-lead optimization.
In summary, CAS No. 2094207-46-0 represents a versatile scaffold bridging medicinal chemistry and material science. Its mechanistic versatility and synthetic adaptability position it as a focal point for future innovations. As research progresses, this compound may unlock breakthroughs in personalized medicine and sustainable agrochemicals, answering pressing global challenges.
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